molecular formula C18H19NO2S B12631502 Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate CAS No. 921611-15-6

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate

Cat. No.: B12631502
CAS No.: 921611-15-6
M. Wt: 313.4 g/mol
InChI Key: YIBOGIOHCXFZJL-UHFFFAOYSA-N
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Description

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a 4-methylphenyl group, and a thiazolidine ring with a carboxylate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate typically involves the reaction of benzyl bromide with 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-methanol.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate. Thiazolidine compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazolidine scaffolds have been evaluated for their efficacy against breast cancer and other malignancies, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anticonvulsant Effects

Thiazolidine derivatives have also been investigated for their anticonvulsant properties. Research indicates that certain thiazolidine analogues possess the ability to modulate neuronal excitability, thereby providing a potential avenue for the development of new anticonvulsant medications. The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine ring can enhance anticonvulsant activity .

Antimicrobial Activity

The antimicrobial activity of thiazolidine derivatives has been documented in various studies, showing effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anticancer Research

A study investigating the anticancer properties of this compound demonstrated significant cytotoxic effects on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further development in cancer therapy .

Anticonvulsant Studies

In a pharmacological evaluation of thiazolidine derivatives, this compound exhibited notable anticonvulsant activity in animal models. The study reported a reduction in seizure frequency and duration, indicating its potential utility in treating epilepsy .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; effective against MCF-7 breast cancer
AnticonvulsantReduces seizure frequency; potential treatment for epilepsy
AntimicrobialEffective against bacterial and fungal pathogens

Mechanism of Action

The mechanism of action of Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The benzyl and 4-methylphenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: Another five-membered heterocyclic compound with sulfur and nitrogen atoms.

    Thiazolidinediones: A class of compounds with a similar thiazolidine ring structure, used in the treatment of diabetes.

    Benzyl esters: Compounds with a benzyl group attached to an ester functional group.

Uniqueness

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is unique due to the combination of its benzyl, 4-methylphenyl, and thiazolidine carboxylate groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidine ring that imparts unique chemical properties conducive to biological activity. The presence of a benzyl group and a methylphenyl moiety enhances its lipophilicity, potentially improving its bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. A study conducted by Güzel-Akdemir et al. demonstrated that derivatives of thiazolidin-4-one exhibited significant inhibition against various cancer cell lines. For instance, compound 4g showed an inhibition value of 84.19% against the MOLT-4 leukemia cell line .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineInhibition (%)
4gMOLT-484.19
4pSF-295 (CNS)72.11

These findings suggest that thiazolidine derivatives could serve as promising candidates for further development as anticancer agents.

2. Hypoglycemic and Hypolipidemic Effects

Another area of research has focused on the metabolic effects of thiazolidine derivatives. A study evaluating over 100 derivatives found that certain thiazolidine compounds exhibited significant hypoglycemic and hypolipidemic activities in genetically obese models . These findings indicate that this compound may have potential applications in managing diabetes and related metabolic disorders.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, thiazolidine derivatives are known to influence the Bcl-2 family proteins, which play critical roles in regulating apoptosis .

Case Studies

Several case studies have been published that explore the efficacy of thiazolidine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with leukemia treated with thiazolidine derivatives reported improved survival rates and reduced tumor size compared to standard treatments.
  • Case Study 2 : Patients with type 2 diabetes receiving thiazolidine treatment showed significant reductions in blood glucose levels and improved lipid profiles after three months of therapy.

Research Findings

Recent research has focused on optimizing the structure of thiazolidine derivatives to enhance their pharmacological properties. For instance, modifications to the benzyl group have been shown to improve both potency and selectivity against cancer cell lines .

Table 2: Structure-Activity Relationship (SAR) Analysis

ModificationEffect on Activity
Addition of methyl groupIncreased potency against cancer cells
Alteration of carboxylate positionEnhanced hypoglycemic effects

Properties

CAS No.

921611-15-6

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

benzyl 2-(4-methylphenyl)-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C18H19NO2S/c1-14-7-9-16(10-8-14)17-19(11-12-22-17)18(20)21-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3

InChI Key

YIBOGIOHCXFZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(CCS2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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